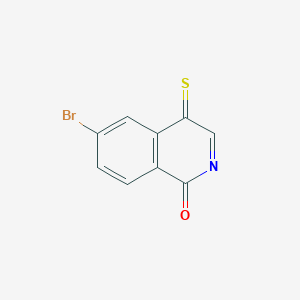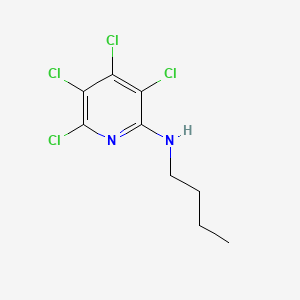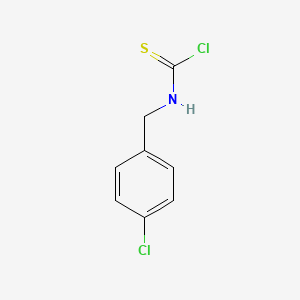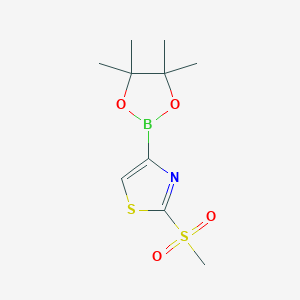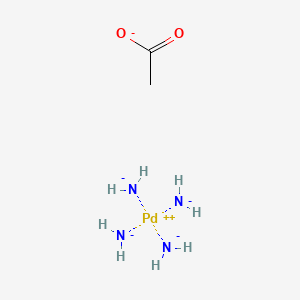
Azanide;palladium(2+);acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanide;palladium(2+);acetate is a chemical compound that features palladium in a +2 oxidation state, coordinated with acetate and azanide ligands. Palladium(II) acetate is a well-known compound in this category, often used as a catalyst in various organic reactions due to its high reactivity and ability to facilitate carbon-carbon bond formation .
準備方法
Synthetic Routes and Reaction Conditions
Palladium(II) acetate can be synthesized by treating palladium sponge with a mixture of acetic acid and nitric acid. The reaction typically requires an excess of palladium sponge or a nitrogen gas flow to prevent contamination by mixed nitrito-acetate compounds . Another method involves the reaction of palladium nitrate with alkali metal acetates in aqueous acetic acid, which yields a high-purity product .
Industrial Production Methods
Industrial production of palladium(II) acetate often involves dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures high yields and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Palladium(II) acetate undergoes various types of reactions, including:
Oxidation: Palladium(II) acetate can be reduced to palladium(0) in the presence of hydrogen.
Substitution: It participates in ligand exchange reactions, where acetate ligands can be replaced by other ligands.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Common Reagents and Conditions
Common reagents used in reactions with palladium(II) acetate include organometallic nucleophiles, aryl halides, and various ligands. Typical reaction conditions involve mild temperatures and the presence of a base to facilitate the coupling reactions .
Major Products
The major products formed from reactions involving palladium(II) acetate are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
科学的研究の応用
Palladium(II) acetate is extensively used in scientific research due to its versatility as a catalyst. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs such as anti-inflammatory and anticancer agents.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
作用機序
The mechanism by which palladium(II) acetate exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(II) center inserts into a carbon-halogen bond, forming a palladium(IV) intermediate.
Transmetalation: An organometallic nucleophile transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination to form the final product and regenerate the palladium(0) catalyst.
類似化合物との比較
Similar Compounds
Palladium(II) chloride: Another palladium(II) compound used in similar catalytic applications.
Platinum(II) acetate: A less reactive analog of palladium(II) acetate.
Bis(triphenylphosphine)palladium chloride: A coordination compound with similar catalytic properties.
Uniqueness
Palladium(II) acetate is unique due to its high reactivity and ability to facilitate a wide range of organic transformations. Its versatility and efficiency make it a preferred choice over other palladium and platinum compounds in many catalytic processes .
特性
分子式 |
C2H11N4O2Pd-3 |
|---|---|
分子量 |
229.56 g/mol |
IUPAC名 |
azanide;palladium(2+);acetate |
InChI |
InChI=1S/C2H4O2.4H2N.Pd/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;4*-1;+2/p-1 |
InChIキー |
GXEVAGPEVFWDBE-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



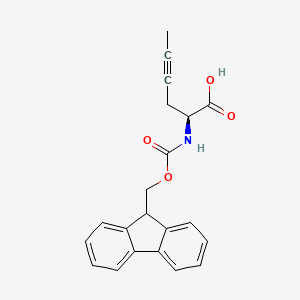
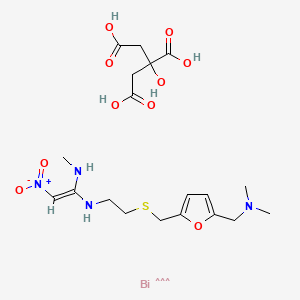
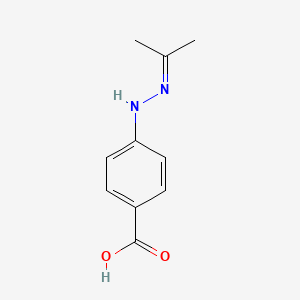
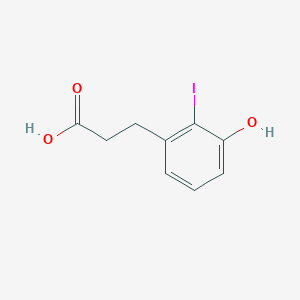

![2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol](/img/structure/B12329569.png)

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12329590.png)
